1-Acetylpiperidin-2-one
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Overview
Description
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The methods for synthesizing piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular weight of 1-Acetylpiperidin-2-one is 141.17 g/mol. The linear formula is C7H11NO2 . The InChI code is 1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetylpiperidin-2-one include its molecular weight, which is 141.17 g/mol, and its linear formula, which is C7H11NO2 .
Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The piperidine cycle is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .
Biological Activity
Piperidine derivatives have shown significant biological activity . This makes them valuable in the development of potential drugs .
Synthesis of Substituted Piperidines
Piperidine derivatives are used in intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Synthesis of Spiropiperidines
Piperidine derivatives are also used in the synthesis of spiropiperidines , which are a class of organic compounds containing a piperidine fragment incorporated into a spiro structure.
Synthesis of Condensed Piperidines
Piperidine derivatives play a role in the synthesis of condensed piperidines , which are piperidines that have been structurally modified to form a larger ring system.
Synthesis of Piperidinones
Piperidinones, such as 1-Acetylpiperidin-2-one, are synthesized from piperidine derivatives . Piperidinones are a class of organic compounds that contain a piperidine ring bearing a ketone functional group.
Safety and Hazards
Future Directions
While the future directions of 1-Acetylpiperidin-2-one are not explicitly mentioned in the search results, it’s worth noting that directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . This could potentially be applied to the development of 1-Acetylpiperidin-2-one and similar compounds in the future.
Mechanism of Action
- Role : Without specific targets, we cannot pinpoint its exact role. However, we can explore potential interactions with mitochondrial ATP synthase subunits (alpha, beta, and gamma) as they are implicated in cellular energy production .
Target of Action
Its precise role and impact remain an intriguing area for investigation . If you need more information or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
1-acetylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDLJNPJCXUZGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473418 |
Source
|
Record name | 1-acetylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidin-2-one | |
CAS RN |
3326-13-4 |
Source
|
Record name | 1-Acetyl-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-acetylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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